molecular formula C14H10ClF3N2O B11773039 4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine

4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine

Cat. No.: B11773039
M. Wt: 314.69 g/mol
InChI Key: PHROINRCUWRKAG-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine is a complex organic compound that features a pyrano[3,4-D]pyrimidine core structure. This compound is notable for its incorporation of a trifluoromethyl group, which is known to impart unique chemical and biological properties. The presence of both chloro and trifluoromethyl substituents makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable pyrano[3,4-D]pyrimidine precursor under controlled temperature conditions . The reaction is usually carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine is unique due to its combination of a pyrano[3,4-D]pyrimidine core with both chloro and trifluoromethyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10ClF3N2O

Molecular Weight

314.69 g/mol

IUPAC Name

4-chloro-2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine

InChI

InChI=1S/C14H10ClF3N2O/c15-12-10-5-6-21-7-11(10)19-13(20-12)8-1-3-9(4-2-8)14(16,17)18/h1-4H,5-7H2

InChI Key

PHROINRCUWRKAG-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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